3-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Overview
Description
Pyridine derivatives are ubiquitous in organic chemistry and are crucial elements of the drug discovery process . They are often used as solvents and are involved in various chemical reactions due to their basicity and ability to coordinate with metals .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex and varies depending on the specific compound. For instance, a base-promoted one-pot synthesis of pyridine derivatives via aromatic alkyne annulation using benzamides as the nitrogen source has been described . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using various spectroscopic techniques and quantum chemical calculations . These analyses can provide information about the compound’s structural parameters, vibrational fundamentals, potential energy distribution, and more .
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions. For example, a rhodium-catalyzed C-3/5 methylation of pyridines using temporary dearomatisation has been reported . Another study described a direct reaction of 3-methylpyridine to nicotinic acid using nitric acid as an oxidant .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be determined using various analytical techniques . These properties can include the compound’s boiling point, density, refractive index, water solubility, and more .
Scientific Research Applications
Photoinduced Tautomerization
Research on 2-(1H-pyrazol-5-yl)pyridines and derivatives reveals their ability to undergo photoinduced tautomerization, showcasing three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. Such properties make these compounds interesting for studies on photochemical processes and could inform the design of new photonic materials (Vetokhina et al., 2012).
Optical Properties and Synthesis
Another study focused on the synthesis and optical properties of novel pyrazole-pyridine derivatives, highlighting their potential in the development of new materials with specific fluorescence characteristics. This underscores the compound's relevance in materials science, particularly in creating substances with tailored optical properties (Yan-qing Ge et al., 2014).
Antimicrobial and Antimycobacterial Activities
Compounds derived from pyrazole-pyridine backbones have been assessed for antimicrobial and antimycobacterial activities. This indicates their potential application in the development of new therapeutic agents targeting microbial and mycobacterial infections (R.V.Sidhaye et al., 2011).
Mechanism of Action
Mode of action
The azide group in the compound could potentially undergo a click reaction with alkynes in a biological system, leading to the formation of a triazole ring. This reaction is often used in bioconjugation .
Biochemical pathways
Without specific information on the compound, it’s challenging to predict the exact biochemical pathways it might affect. Compounds with pyrazole and pyridine rings are often involved in various biochemical processes .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases involved in cell signaling pathways, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to impact mitochondrial function, thereby influencing cellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . Additionally, it can interact with DNA and RNA, potentially affecting gene expression and transcriptional regulation . The azidomethyl group in the compound can also participate in click chemistry reactions, facilitating the formation of covalent bonds with target biomolecules .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products can accumulate, potentially affecting the compound’s efficacy and safety. Long-term exposure to this compound in in vitro and in vivo studies has revealed that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can have different biochemical properties and activities compared to the parent compound. The compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, it can interact with cofactors such as NADH and FAD, further modulating its metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to various proteins, influencing its localization and distribution within different cellular compartments . The compound’s distribution can also be affected by its interactions with lipid membranes, which can modulate its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biochemical activity. For example, its localization to the nucleus can enhance its ability to modulate gene expression, while its presence in the mitochondria can impact cellular energy metabolism .
Properties
IUPAC Name |
3-[5-(azidomethyl)-1-ethylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6/c1-2-17-10(8-14-16-12)6-11(15-17)9-4-3-5-13-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOAWJDSPSVIOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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